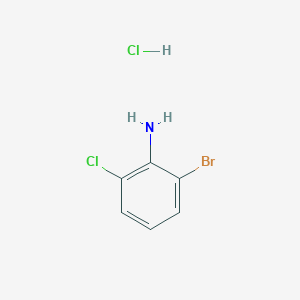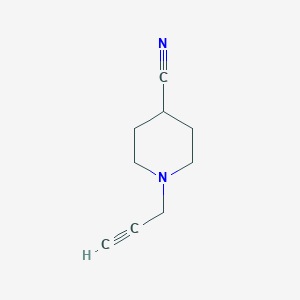
2-Bromo-6-chloroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloroaniline hydrochloride is a chemical compound with the molecular formula C6H5BrClN . It is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It is typically synthesized from 4-chloroaniline via electrophilic bromination . The acetamido group was found to be better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine and chlorine substituents, and an amine group . The InChI key for this compound is MQKSJIRHOOGZEW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used. As a primary amine, it can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and condensation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.93 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
2-Bromo-6-chloroaniline hydrochloride serves as a precursor or intermediate in the synthesis of complex organic compounds and materials. Its unique halogenated structure makes it suitable for various chemical reactions, contributing to the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences.
- Electrocatalytic Synthesis : It has been explored for its role in electrosynthesis processes, where it undergoes electrochemical reduction in the presence of CO2 to form valuable organic acids under mild conditions. This illustrates its utility in green chemistry applications, offering an environmentally friendly alternative for synthesizing important organic molecules (Gennaro et al., 2004).
Environmental Studies
This compound has also found applications in environmental science, particularly in studies focusing on the degradation of pollutants and the formation of disinfection by-products (DBPs) in water treatment processes.
Degradation Studies : Research on the degradation of chloroaniline compounds in chemical wastewater highlights the potential of ionizing radiation technology. Such studies provide insights into the mechanisms and effectiveness of advanced treatment processes in removing persistent organic pollutants from wastewater, showcasing the broader implications of understanding and managing chloroaniline derivatives including this compound in environmental contexts (Wang & Wang, 2021).
Disinfection By-Products Formation : Investigations into the formation and decomposition of brominated disinfection by-products (Br-DBPs) during chlorination processes in water treatment have also been conducted. Such research is crucial for understanding how substances like this compound might contribute to the formation of potentially harmful by-products in drinking water, thus informing safer water treatment practices (Zhai & Zhang, 2011).
Safety and Hazards
2-Bromo-6-chloroaniline hydrochloride is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propiedades
IUPAC Name |
2-bromo-6-chloroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSJIRHOOGZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-71-8 |
Source


|
| Record name | 2-bromo-6-chloroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)


![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)



